molecular formula C10H12N4O3 B3879759 N-(2-furylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

N-(2-furylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B3879759
M. Wt: 236.23 g/mol
InChI Key: JMYWJBIVOSGARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a furylmethyl group, which is a furan ring attached to a methyl group, and a triazine ring, which is a six-membered ring with three nitrogens and three carbons. The molecule also has two methoxy groups and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a triazine ring, and two methoxy groups. The electron-rich furan and triazine rings might engage in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and triazine rings, as well as the nucleophilic amine group. It could potentially undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amine could result in basic properties, while the methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising activity in a certain area (like medicinal chemistry), future work could involve optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-15-9-12-8(13-10(14-9)16-2)11-6-7-4-3-5-17-7/h3-5H,6H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYWJBIVOSGARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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